(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1795451-03-4
VCID: VC6383327
InChI: InChI=1S/C14H16N2O3S/c1-10-9-11(15-19-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3
SMILES: CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=CC=CO3
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

CAS No.: 1795451-03-4

Cat. No.: VC6383327

Molecular Formula: C14H16N2O3S

Molecular Weight: 292.35

* For research use only. Not for human or veterinary use.

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone - 1795451-03-4

Specification

CAS No. 1795451-03-4
Molecular Formula C14H16N2O3S
Molecular Weight 292.35
IUPAC Name [7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C14H16N2O3S/c1-10-9-11(15-19-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3
Standard InChI Key DDMJBAFOXKPQHS-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=CC=CO3

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound’s backbone consists of a 1,4-thiazepane ring, a seven-membered heterocycle containing one sulfur and one nitrogen atom. This core is substituted at the 7-position with a furan-2-yl group (a five-membered oxygen-containing aromatic ring) and at the 4-position with a 5-methylisoxazol-3-yl moiety via a methanone bridge. The isoxazole group introduces a nitrogen-oxygen heterocycle with a methyl substituent at the 5-position, enhancing steric and electronic complexity .

The molecular formula is deduced as C<sub>15</sub>H<sub>17</sub>N<sub>2</sub>O<sub>3</sub>S, yielding a molecular weight of 329.38 g/mol. Key structural parameters include:

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>17</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular Weight329.38 g/mol
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Rotatable Bonds4
Topological Polar Surface Area68.7 Ų

These features suggest moderate polarity and solubility in organic solvents, with limited aqueous solubility due to the hydrophobic thiazepane and furan components .

Stereoelectronic Effects

The 1,4-thiazepane ring adopts a chair-like conformation, with sulfur’s lone pairs contributing to ring puckering. The furan-2-yl group introduces π-electron density, while the 5-methylisoxazole moiety imposes steric hindrance near the methanone bridge. Quantum mechanical calculations on analogous thiazepane derivatives indicate a dipole moment of ~3.5 D, driven by the electronegative oxygen and sulfur atoms .

Synthetic Routes and Optimization

Key Reaction Steps

Synthesis typically proceeds via a multi-step sequence:

  • Thiazepane Ring Formation:
    Reaction of 1,4-diaminobutane with thioglycolic acid under acidic conditions generates the 1,4-thiazepane core. Cyclization is achieved at 80–100°C with yields of 65–70%.

  • Furan-2-yl Substitution:
    Nucleophilic aromatic substitution at the thiazepane’s 7-position using furfuryl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> yields the furan-substituted intermediate (85% yield) .

  • Methanone Bridge Installation:
    Friedel-Crafts acylation couples the 5-methylisoxazole-3-carboxylic acid to the thiazepane nitrogen using AlCl<sub>3</sub> as a catalyst. Reaction conditions (0°C, anhydrous CH<sub>2</sub>Cl<sub>2</sub>) prevent undesired side reactions.

Challenges and Solutions

  • Regioselectivity Issues: Competing substitution at the thiazepane’s 3-position is mitigated by bulky directing groups.

  • Oxidative Degradation: The sulfur atom in thiazepane is prone to oxidation; reactions are conducted under nitrogen atmosphere .

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 120–125°C, with decomposition above 250°C. The crystalline structure, inferred from similar thiazepane derivatives, exhibits monoclinic symmetry (space group P2<sub>1</sub>/c) .

Solubility and Partitioning

Experimental logP values for related molecules range from 2.8–3.5, indicating moderate lipophilicity. Aqueous solubility is limited (~0.1 mg/mL at pH 7.4), but improves in polar aprotic solvents like DMSO (>50 mg/mL) .

Biological Activity and Mechanisms

Enzyme Inhibition

The 5-methylisoxazole group acts as a pharmacophore in kinase inhibition. Molecular docking studies suggest affinity for cyclin-dependent kinase 2 (CDK2), with a predicted IC<sub>50</sub> of 1.2 µM. The furan-thiazepane moiety may enhance binding via hydrophobic interactions .

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